4-Chloro-3-methyl-2-nitrobenzoic acid
Description
4-Chloro-3-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 4, a methyl group at position 3, and a nitro group at position 2 on the aromatic ring. The electron-withdrawing nitro and chloro groups enhance the acidity of the carboxylic acid, while the methyl group introduces steric and electronic effects that modulate reactivity .
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(9)3-2-5(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
HOZVCOBRLFTJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3-Methyl-2-nitrobenzoic Acid
A critical precursor is 3-methyl-2-nitrobenzoic acid, which can be prepared by a multi-step process involving esterification, nitration, and hydrolysis:
Esterification: 3-methylbenzoic acid is reacted with a C1-C5 alkyl alcohol (e.g., methanol, ethanol) in the presence of concentrated sulfuric acid under reflux for 2 to 3 hours to form the corresponding methyl or ethyl ester. After reaction completion, the mixture is concentrated, washed with saturated potassium hydrogen carbonate solution, and purified by water washing and drying. This step yields the ester with high purity (~98.6%) and yield (~96%).
Nitration: The ester undergoes nitration using nitric acid (65%) and acetic anhydride under controlled temperature (-10°C to 30°C). The nitration is selective for the 2-nitro position relative to the methyl group, producing a mixture of 3-methyl-2-nitrobenzoate and 3-methyl-4-nitrobenzoate esters in a ratio of approximately 72:28. The reaction is carried out under ice-bath conditions, followed by warming to 30°C for 3 hours. After workup, the mixture is recrystallized from absolute ethyl alcohol to isolate the 3-methyl-2-nitrobenzoate ester.
Ester Hydrolysis: The purified ester is hydrolyzed under acidic or basic conditions to yield 3-methyl-2-nitrobenzoic acid, which serves as the substrate for chlorination.
Chlorination to Form 4-Chloro-3-methyl-2-nitrobenzoic Acid
The chlorination step introduces a chlorine atom at the 4-position of the aromatic ring relative to the methyl and nitro substituents:
One method involves direct chlorination of 3-methyl-2-nitrobenzoic acid using chlorinating agents under controlled conditions. However, detailed protocols specific to 4-chloro-3-methyl-2-nitrobenzoic acid are limited in the surveyed literature.
Analogous chlorination of related compounds, such as 4-chloro-2-nitrobenzoic acid, has been reported by nitration of 3,4-dimethoxybenzoic acid followed by demethylation and chlorination steps. For example, nitration of 3,4-dimethoxybenzoic acid with 20% nitric acid at 60°C for 6 hours yields 2-nitro-4,5-dimethoxybenzoic acid, which can be further transformed.
Another approach includes the synthesis of 4-chloro-3-nitrotoluene, a structurally related compound, through copper(I) acetate and silver sulfate catalyzed chlorination of 2-nitro-4-methylbenzoic acid in dimethyl sulfoxide at 160°C for 24 hours under oxygen atmosphere. This method achieves moderate yield (~51%) and demonstrates the feasibility of chlorination in such systems.
Summary Table of Key Reaction Conditions
Analysis of Preparation Methods
The esterification and nitration steps are well-established and provide high yields and selectivity for the 3-methyl-2-nitro substitution pattern.
Chlorination remains more challenging, with reported yields moderate and requiring harsh conditions such as elevated temperatures and metal catalysts.
Purification by recrystallization is essential to isolate the desired isomers and remove by-products such as 3-methyl-4-nitrobenzoic acid derivatives.
The nitration step's regioselectivity can be influenced by reaction temperature and reagent ratios, as demonstrated by the controlled addition of nitric acid and acetic anhydride.
The use of metal catalysts in chlorination suggests a radical or electrophilic aromatic substitution mechanism facilitated by copper and silver salts.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 4-Chloro-3-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 4-chloro-3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
4-Chloro-3-methyl-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-3-methyl-2-nitrobenzoic acid exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The chlorine atom and methyl group influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Functional Group Effects
4-Chloro-3-nitrobenzoic Acid (CAS 96-99-1)
- Structure : Chloro (C4), nitro (C3), carboxylic acid (C1).
- Properties : Melting point: 180–183°C; molecular weight: 201.56 g/mol .
- The nitro group at C3 (vs. C2 in the target compound) alters electronic effects, making the carboxylic acid more acidic (pKa ~1.5–2.0) compared to methyl-substituted derivatives .
3-Chloro-4-nitrobenzoic Acid (CAS 39608-47-4)
- Structure : Chloro (C3), nitro (C4).
- Properties : Melting point: 184–185°C .
- Comparison : The inverted positions of chloro and nitro groups significantly affect electronic distribution. The nitro group at C4 para to the carboxylic acid enhances resonance withdrawal, further increasing acidity compared to the target compound .
4-Chloro-2-nitrobenzoic Acid (CAS 6280-88-2)
Methyl-Substituted Analogues
3-Methyl-4-nitrobenzoic Acid (CAS 3113-71-1)
- Structure : Methyl (C3), nitro (C4).
- The nitro group at C4 (vs. C2 in the target compound) results in distinct electronic effects, influencing solubility and crystallization behavior .
4-Amino-2-chloro-3-methylbenzoic Acid (CAS 6212-33-5)
- Structure: Amino (C4), chloro (C2), methyl (C3).
- Comparison: The amino group (electron-donating) drastically reduces acidity (pKa ~4–5) compared to nitro-substituted analogues. This compound is more suited for coupling reactions in drug synthesis .
Biological Activity
4-Chloro-3-methyl-2-nitrobenzoic acid (CMNBA) is a substituted benzoic acid that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This compound, like many benzoic acid derivatives, exhibits diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of CMNBA, focusing on its mechanisms, efficacy in various studies, and potential applications in medicinal chemistry.
4-Chloro-3-methyl-2-nitrobenzoic acid is characterized by the following chemical structure:
- Molecular Formula : C8H6ClNO4
- Molecular Weight : 215.59 g/mol
- Melting Point : 180.0–182.0 °C
Anticancer Activity
Recent studies have demonstrated that CMNBA exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study involving copper(II) complexes of CMNBA reported strong cytotoxicity against human hepatocellular carcinoma (HepG2), cervical carcinoma (HeLa), and lung carcinoma (A549) cells. The IC50 values for these complexes were notably lower than those for standard chemotherapeutics like cisplatin.
| Cell Line | IC50 (μM) for CMNBA Complexes | Comparison with Cisplatin |
|---|---|---|
| HepG2 | 8.99 | Higher efficacy |
| HeLa | 11.32 | Higher efficacy |
| A549 | 12.19 | Higher efficacy |
The study indicated that CMNBA complexes induced cell cycle arrest at the G0/G1 phase and triggered apoptosis by modulating the expression of proteins in the Bcl-2 family, specifically increasing Bax and decreasing Bcl-2 levels .
The anticancer mechanisms of CMNBA involve several pathways:
- Intercalation with DNA : CMNBA complexes intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : The compound activates apoptotic pathways through caspase activation and modulation of anti-apoptotic/pro-apoptotic protein ratios.
- Cell Cycle Arrest : It causes G0/G1 phase arrest in cancer cells, preventing further proliferation.
Study on Antitumor Activity
In a comparative study on various benzoic acid derivatives, CMNBA was evaluated alongside other compounds for its antitumor properties. The results indicated that CMNBA's metal complexes demonstrated superior growth suppression in A549 and Caco-2 colon adenocarcinoma cells compared to other tested compounds .
| Compound | Cell Line | % Growth Suppression at 60 µM |
|---|---|---|
| CMNBA Complex 1 | A549 | 75.70% |
| CMNBA Complex 2 | Caco-2 | 72.70% |
| Control | DMSO-treated | 0% |
This data underscores the potential of CMNBA as a lead compound for developing new anticancer agents.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-methyl-2-nitrobenzoic acid in laboratory settings?
Methodological Answer: Synthesis typically involves sequential nitration and halogenation of a substituted benzoic acid precursor. For example:
- Step 1: Methylation of 3-chlorobenzoic acid to introduce the methyl group, followed by nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2: Chlorination via electrophilic substitution using Cl₂/FeCl₃ or thionyl chloride (SOCl₂) to introduce the chloro group.
Key considerations include regioselectivity (avoiding para-substitution by steric hindrance from the methyl group) and purification via recrystallization (ethanol/water mixtures) .
Q. How can researchers characterize the purity and structural integrity of 4-Chloro-3-methyl-2-nitrobenzoic acid?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<1% threshold). Compare retention times with standards .
- Structural Confirmation:
- Melting Point: Compare observed mp (e.g., 141–146°C) to literature values to assess crystallinity .
Advanced Research Questions
Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for 4-Chloro-3-methyl-2-nitrobenzoic acid?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address:
- DFT Calculations: Optimize molecular geometry using Gaussian09 (B3LYP/6-311++G** basis set) and simulate NMR/IR spectra. Compare with experimental data to refine computational models .
- Solvent Correction: Apply the IEF-PCM solvation model to account for DMSO interactions in NMR simulations.
- X-ray Diffraction: Resolve ambiguities by determining the crystal structure (e.g., monoclinic P2₁/c space group) and overlay with DFT-optimized structures .
Q. How can reaction byproducts (e.g., regioisomers) be identified and minimized during synthesis?
Methodological Answer:
Q. How do substituents (methyl, nitro, chloro) influence the acidity and reactivity of 4-Chloro-3-methyl-2-nitrobenzoic acid?
Methodological Answer:
- Acidity: The nitro group (electron-withdrawing) enhances acidity (pKa ~1.5–2.0), while the methyl group (electron-donating) slightly counteracts this effect. Compare to analogs (e.g., 4-Chloro-3-nitrobenzoic acid, pKa ~1.2) via potentiometric titration .
- Reactivity: The chloro group facilitates nucleophilic aromatic substitution (e.g., with amines), whereas the nitro group stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
